molecular formula C21H27NO2S2 B2976661 (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1396630-80-0

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2976661
CAS No.: 1396630-80-0
M. Wt: 389.57
InChI Key: MBOMLZGKTNVOFP-UHFFFAOYSA-N
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Description

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a combination of furan, thiophene, piperidine, and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl thiol, which is then reacted with a piperidine derivative. The final step involves the introduction of the thiophen-2-yl and cyclopentyl groups under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine and cyclopentyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
  • (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Uniqueness

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is unique due to its combination of furan, thiophene, piperidine, and cyclopentyl groups. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S2/c23-20(21(9-1-2-10-21)19-6-4-14-26-19)22-11-7-17(8-12-22)15-25-16-18-5-3-13-24-18/h3-6,13-14,17H,1-2,7-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMLZGKTNVOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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